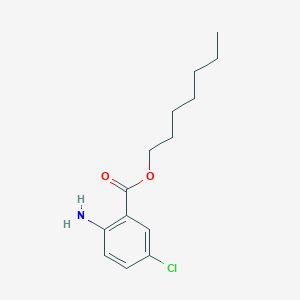
Anthranilic acid, 5-chloro-, heptyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthranilic acid, 5-chloro-, heptyl ester is a chemical compound that belongs to the class of carboxylic acid esters. It is commonly used in scientific research applications due to its unique properties and potential benefits in various fields.
Wirkmechanismus
The mechanism of action of Anthranilic acid, 5-chloro-, heptyl ester is not well understood. However, it is believed to act by inhibiting the growth of cancer cells and microorganisms. It may also have anti-inflammatory properties.
Biochemische Und Physiologische Effekte
Anthranilic acid, 5-chloro-, heptyl ester has been shown to have potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and microorganisms. It may also have anti-inflammatory properties. However, further research is needed to fully understand its effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Anthranilic acid, 5-chloro-, heptyl ester in lab experiments include its potential antitumor and antimicrobial activity. It is also relatively easy to synthesize. However, its mechanism of action is not well understood, and further research is needed to fully understand its effects on the human body.
Zukünftige Richtungen
There are several future directions for research on Anthranilic acid, 5-chloro-, heptyl ester. One potential direction is to further investigate its potential antitumor and antimicrobial activity. Another potential direction is to study its anti-inflammatory properties. Additionally, further research is needed to fully understand its mechanism of action and its effects on the human body.
Synthesemethoden
The synthesis of Anthranilic acid, 5-chloro-, heptyl ester involves the reaction of 5-chloroanthranilic acid with heptyl alcohol. The reaction is catalyzed by an acid catalyst and carried out under reflux conditions. The product is then purified using column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Anthranilic acid, 5-chloro-, heptyl ester has been used in various scientific research applications. It is commonly used as a starting material for the synthesis of other compounds. It has been used in the synthesis of 5-chloroanthranilic acid derivatives, which have potential antitumor activity. It has also been used in the synthesis of heptyl esters of other carboxylic acids, which have been shown to have potential antimicrobial activity.
Eigenschaften
CAS-Nummer |
18189-09-8 |
|---|---|
Produktname |
Anthranilic acid, 5-chloro-, heptyl ester |
Molekularformel |
C14H20ClNO2 |
Molekulargewicht |
269.77 g/mol |
IUPAC-Name |
heptyl 2-amino-5-chlorobenzoate |
InChI |
InChI=1S/C14H20ClNO2/c1-2-3-4-5-6-9-18-14(17)12-10-11(15)7-8-13(12)16/h7-8,10H,2-6,9,16H2,1H3 |
InChI-Schlüssel |
JBBXMSNYFQZXJW-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=C(C=CC(=C1)Cl)N |
Kanonische SMILES |
CCCCCCCOC(=O)C1=C(C=CC(=C1)Cl)N |
Andere CAS-Nummern |
18189-09-8 |
Synonyme |
Anthranilic acid, 5-chloro-, heptyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



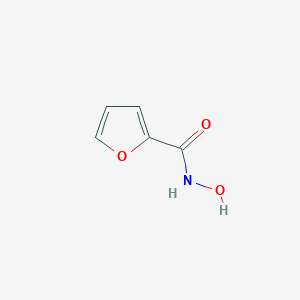
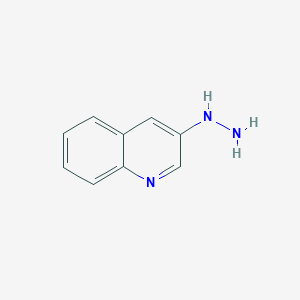

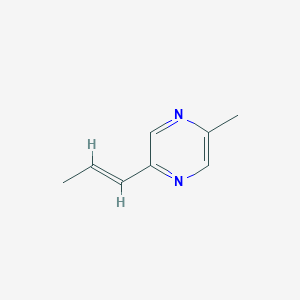
![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)

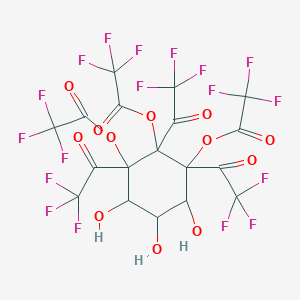
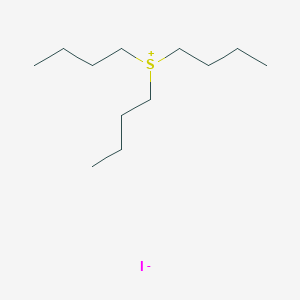
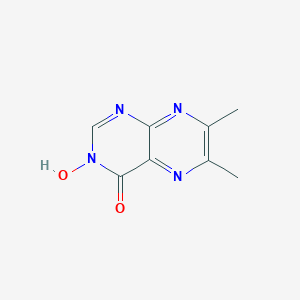
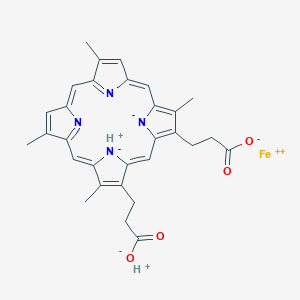
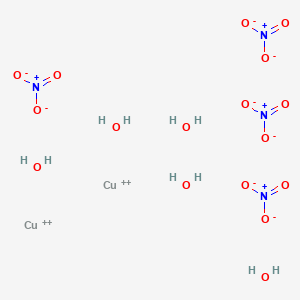
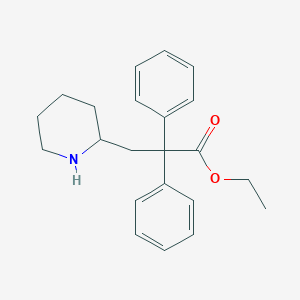

![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)